molecular formula C16H10ClNO2S B14980689 N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B14980689
M. Wt: 315.8 g/mol
InChI Key: ZDEIFUOJXDLWAX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an oxo group, and a carboxamide group attached to the isothiochromene ring

Properties

Molecular Formula

C16H10ClNO2S

Molecular Weight

315.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10ClNO2S/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

ZDEIFUOJXDLWAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptobenzoic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene ring structure, which imparts distinct chemical and biological properties.

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